Home > Products > Screening Compounds P81242 > Ertugliflozin L-pyroglutamic acid
Ertugliflozin L-pyroglutamic acid - 1210344-83-4

Ertugliflozin L-pyroglutamic acid

Catalog Number: EVT-267649
CAS Number: 1210344-83-4
Molecular Formula: C27H32ClNO10
Molecular Weight: 566.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Ertugliflozin (has active moiety); Ertugliflozin pidolate; metformin hydrochloride (component of).
Future Directions
  • Investigating the Impact of Dissociation on Bioavailability: While one study indicates no clinically significant impact on oral bioavailability due to dissociation, [] further investigation into the in vivo behavior of the cocrystal and its potential for dissociation upon administration could provide more comprehensive insights.

Relevance: The amorphous form of Ertugliflozin is directly related to Ertugliflozin L-pyroglutamic acid as it is the free form of the active pharmaceutical ingredient (API) present in the cocrystal. When exposed to high humidity for extended periods, the Ertugliflozin cocrystal may partially dissociate, leading to the formation of free amorphous Ertugliflozin. [, ] Studies have shown that this dissociation does not clinically impact the oral bioavailability of Ertugliflozin. []

(1S,2S,3S,4R,5S)-5-[4-Chloro-3(4-ethoxybenzyl)phenyl]-1hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This chemical name represents the specific stereochemical configuration of Ertugliflozin. [] This compound is the active component of the cocrystal and responsible for the pharmaceutical activity.

Ertugliflozin tetraacetate

Compound Description: Ertugliflozin tetraacetate (compound 39 in []) is a synthetic intermediate used in the commercial synthesis of Ertugliflozin. It is a crystalline solid, offering advantages in purification and ensuring high chemical purity of the final API. []

Relevance: This compound is a structurally related precursor to Ertugliflozin L-pyroglutamic acid. The tetraacetate groups protect the hydroxyl groups during synthesis and are removed in the final steps to yield Ertugliflozin, which then forms the cocrystal with L-pyroglutamic acid. []

Overview

Ertugliflozin L-pyroglutamic acid is a pharmaceutical compound that serves as a co-crystal of the sodium-glucose cotransporter 2 inhibitor, ertugliflozin, and L-pyroglutamic acid. This compound is primarily utilized in the treatment of type 2 diabetes mellitus. Ertugliflozin, the active moiety, functions by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels.

Source

Ertugliflozin L-pyroglutamic acid is synthesized through various chemical processes involving ertugliflozin and L-pyroglutamic acid. The synthesis methods have been detailed in several patents and scientific reports, highlighting efficient techniques for producing this compound in a pure form .

Classification

Ertugliflozin L-pyroglutamic acid is classified under the category of antidiabetic agents, specifically as a sodium-glucose cotransporter 2 inhibitor. It is recognized as a co-crystal with specific physicochemical properties that enhance its solubility and bioavailability compared to its individual components .

Synthesis Analysis

Methods

The synthesis of ertugliflozin L-pyroglutamic acid involves several steps that ensure high purity and yield. Key steps include:

  1. Formation of Intermediate: A compound of ertugliflozin is reacted with an organolithium compound in a suitable solvent to generate an intermediate.
  2. Sequential Reactions: This intermediate undergoes several conversions, including oxidation and treatment with alkali metal alkoxide to yield the final product.
  3. Purification: The crude product is purified using methods such as charcoalization and solvent extraction to achieve a purity greater than 99% .

Technical Details

The synthesis process emphasizes avoiding O-substituted impurities by carefully controlling reaction conditions and employing specific solvents such as isopropanol and acetone. The process has been optimized to be environmentally friendly while maintaining efficiency .

Molecular Structure Analysis

Structure

Ertugliflozin L-pyroglutamic acid has a complex molecular structure characterized by its co-crystal formation. The chemical structure can be represented as follows:

  • Chemical Formula: C27H32ClNO10C_{27}H_{32}ClNO_{10}
  • Molecular Mass: 566.00 g/mol
  • Structural Features: It contains five asymmetric centers from ertugliflozin and an additional stereocenter from L-pyroglutamic acid .

Data

The molecular structure has been confirmed through various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Reactions

Ertugliflozin L-pyroglutamic acid can undergo various chemical reactions depending on environmental conditions:

  1. Degradation Reactions: Under acidic conditions, significant degradation occurs, leading to multiple degradation products. In alkaline or neutral conditions, it remains relatively stable.
  2. Oxidative Hydrolysis: The compound shows some vulnerability to oxidative conditions, leading to specific degradation products identified through high-performance liquid chromatography .

Technical Details

The degradation pathways have been extensively studied, revealing that the compound is stable under thermal and photolytic conditions but susceptible to acid hydrolysis .

Mechanism of Action

Process

Ertugliflozin L-pyroglutamic acid functions primarily through the inhibition of sodium-glucose cotransporter 2 in the proximal renal tubules. This inhibition leads to increased urinary glucose excretion, effectively lowering blood glucose levels in patients with type 2 diabetes.

Data

The pharmacodynamics involve rapid dissociation in aqueous environments, which contributes to its bioavailability and efficacy as an antidiabetic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in ethanol and acetone; slightly soluble in ethyl acetate; very slightly soluble in water.
  • Melting Point: Approximately 142°C
  • Hygroscopicity: Non-hygroscopic .

Chemical Properties

  • Stability: Chemically stable under normal conditions but sensitive to acidic environments.
  • Optical Rotation: +8.8° in methanol at 25°C
  • Crystalline Form: Identified as Form A with a non-hygroscopic nature .
Applications

Ertugliflozin L-pyroglutamic acid is primarily used in clinical settings for managing type 2 diabetes mellitus. Its formulation as an immediate-release tablet allows for effective glucose control when administered orally. Additionally, research continues into its potential applications in combination therapies with other antidiabetic agents such as metformin and sitagliptin .

Chemical Identity and Structural Characterization of Ertugliflozin L-pyroglutamic Acid

Molecular Structure and Crystallographic Analysis

Ertugliflozin L-pyroglutamic acid (chemical name: (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, compound with (2S)-5-oxopyrrolidine-2-carboxylic acid) is a pharmaceutical cocrystal with a 1:1 molar stoichiometry. Its molecular formula is C₂₇H₃₂ClNO₁₀, yielding a molecular weight of 566.00 g/mol [1] [3] [6]. The cocrystal structure comprises ertugliflozin (C₂₂H₂₅ClO₇) and L-pyroglutamic acid (C₅H₇NO₃) linked via hydrogen-bonding networks. Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁2₁2₁, where L-pyroglutamic acid bridges ertugliflozin molecules through O–H⋯O and N–H⋯O interactions [6]. Key crystallographic parameters include:

Table 1: Crystallographic Parameters of Ertugliflozin L-pyroglutamic Acid Cocrystal

ParameterValue
Crystal systemMonoclinic
Space groupP2₁2₁2₁
Hydrogen bondsO–H⋯O, N–H⋯O
Bond lengths (Å)O⋯O: 2.65–2.78
Bond angles (°)O–H⋯O: 165–172

This configuration enhances lattice energy, contributing to the cocrystal’s non-hygroscopic nature and high melting point (~142°C) [3] [6].

Cocrystal Formation Mechanisms: L-pyroglutamic Acid Coordination

The cocrystallization process exploits complementary hydrogen-bonding motifs between ertugliflozin and L-pyroglutamic acid. Ertugliflozin’s hydroxyl groups (–OH) and the carbonyl/carboxylic acid groups of L-pyroglutamic acid form heterosynthons, facilitating supramolecular assembly [6] [8]. Industrial-scale production typically employs solvent-based methods:

  • Solvent Evaporation: Dissolving both components in ethyl acetate/ethanol mixtures (3:1 v/v) at 60°C, followed by controlled cooling to precipitate the cocrystal [6].
  • Antisolvent Addition: Introducing water as an antisolvent to induce crystallization from acetonitrile solutions [6].

Notably, the cocrystal can partially dissociate into amorphous ertugliflozin under high humidity (30°C/75% RH), though studies confirm this dissociation does not impact bioavailability due to equivalent solubility profiles of the cocrystal and amorphous forms [3] [6].

Biopharmaceutical Classification System (BCS) Categorization

Ertugliflozin L-pyroglutamic acid is classified as a BCS Class I drug, characterized by high solubility and high permeability [2] [3] [9]. Key evidence includes:

  • Solubility: The highest dose strength (15 mg) dissolves completely in ≤250 mL aqueous media across pH 1.2–6.8 [3].
  • Permeability: Absolute oral bioavailability of ~100% under fasted conditions, indicating complete intestinal absorption [2] [9].
  • Dissolution: Immediate-release tablets exhibit rapid in vitro dissolution (≥85% within 15 minutes) [3] [8].

This classification predicts minimal transporter-mediated drug interactions and consistent absorption unaffected by prandial state [9].

Physicochemical Properties and Solubility Profiling

The cocrystal modifies ertugliflozin’s native physicochemical limitations (e.g., hygroscopicity, low crystallinity) while retaining its pharmacological activity [3] [6]. Critical properties include:

Solubility Profile

  • Water: Sparingly soluble (0.2–0.5 mg/mL) [10]
  • Ethanol: Freely soluble (>50 mg/mL) [1]
  • Acetonitrile: Slightly soluble (1–5 mg/mL) [1]

Table 2: Stability and Solubility Under Stress Conditions

ConditionSolubility/Stability Outcome
Acidic hydrolysis (0.1N HCl)Degrades to DP-1–DP-4 [1] [10]
Oxidative stress (H₂O₂)Forms DP-5 [1] [10]
Thermal stress (100°C)Stable for 24 hours [1]
Photolytic stressNo significant degradation [10]

Thermogravimetric analysis (TGA) shows no dehydration below 100°C, confirming thermal stability [6]. Degradation products (DP-1 to DP-5) identified via LC–MS/MS and NMR arise primarily from glycosidic bond cleavage, oxidation, and dealkylation [1] [10].

Properties

CAS Number

1210344-83-4

Product Name

Ertugliflozin L-pyroglutamic acid

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C27H32ClNO10

Molecular Weight

566.0 g/mol

InChI

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1

InChI Key

YHIUPZFKHZTLSH-LXYIGGQGSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ertugliflozin pidolate; Ertugliflozin L-pyroglutamic acid; PF-04971729; PF 04971729; PF04971729; PF-04971729-00; Ertugliflozin; Steglatro.

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.